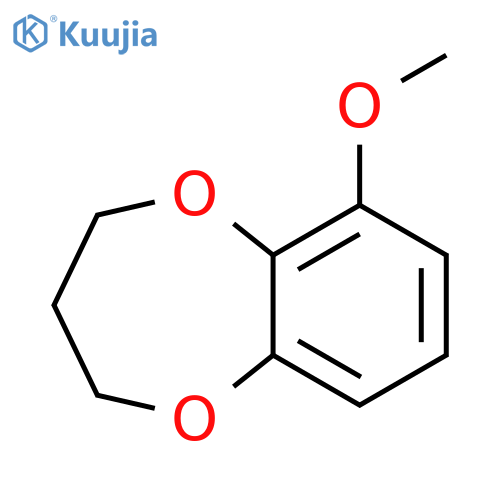Cas no 76921-14-7 (2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy-)

76921-14-7 structure
商品名:2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy-
CAS番号:76921-14-7
MF:C10H12O3
メガワット:180.200483322144
CID:5689768
2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy- 化学的及び物理的性質
名前と識別子
-
- 2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy-
- 3,4-Dihydro-6-methoxy-2H-1,5-benzodioxepin
-
- インチ: 1S/C10H12O3/c1-11-8-4-2-5-9-10(8)13-7-3-6-12-9/h2,4-5H,3,6-7H2,1H3
- InChIKey: RFFNXXYUJYOSSB-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC(OC)=C2OCCC1
2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy- 関連文献
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
76921-14-7 (2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy-) 関連製品
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
